Phenol, 4-[(2,2-difluoroethyl)amino]-

Lipophilicity Drug Design Physicochemical Properties

Non-fluorinated N-alkyl aminophenols suffer rapid CYP450-mediated N-dealkylation, limiting in vivo half-life. Phenol, 4-[(2,2-difluoroethyl)amino]- (CAS 1309602-12-7) solves this with a 2,2-difluoroethyl group that blocks oxidative metabolism at the β-carbon while providing a non-classical hydrogen-bond donor (CF2H) for enhanced target engagement. Ideal CNS building block (XLogP3: 2.4; TPSA: 32.3 Ų). • Metabolically resistant alternative to 4-(ethylamino)phenol • Dual-fluorinated handle: phenol O-arylation + CF2H pharmacophore • 19F NMR-active probe for conformational & binding assays Standard purity: ≥98%. Bulk & custom synthesis inquiries welcome.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 1309602-12-7
Cat. No. B12083792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[(2,2-difluoroethyl)amino]-
CAS1309602-12-7
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(F)F)O
InChIInChI=1S/C8H9F2NO/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,8,11-12H,5H2
InChIKeyNCUGJFLIVWDFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,2-Difluoroethyl)amino]phenol: Structural Identity and Procurement Class


Phenol, 4-[(2,2-difluoroethyl)amino]- (CAS 1309602-12-7) is a fluorinated aromatic amine building block with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol [1]. Structurally, it features a 4-aminophenol core where the amine bears a 2,2-difluoroethyl substituent (-CH2CF2H). This places it within the class of N-alkylated aminophenols whose 2,2-difluoroethyl group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor due to the enhanced acidity of the CF2H proton [2]. The compound is commercially available from multiple vendors, typically at 98% purity, and is primarily utilized as a synthetic intermediate or fragment for elaboration into more complex fluorinated molecules.

Scaffold

Fluorinated aminophenol building block with 2,2-difluoroethyl substituent

Motif

CF2H group provides lipophilic hydrogen-bond donor capacity

Synthon

Medicinal chemistry intermediate for fragment elaboration and fluorinated molecule synthesis

4-[(2,2-Difluoroethyl)amino]phenol: Why Simple N-Alkyl Analogs Fail


The 2,2-difluoroethyl substituent on 4-[(2,2-difluoroethyl)amino]phenol (CAS 1309602-12-7) simultaneously modulates three key molecular properties that distinguish it from non-fluorinated N-alkyl aminophenol analogs: lipophilicity, hydrogen-bond donor capacity, and metabolic soft spot protection [1]. The CF2H proton is significantly more acidic than a conventional CH3 or CH2 proton, enabling it to act as a non-classical hydrogen-bond donor while the adjacent fluorine atoms maintain or increase overall lipophilicity relative to the non-fluorinated congener [2]. Simple alkyl-substituted aminophenols (e.g., 4-(ethylamino)phenol) lack this combination, potentially resulting in different target engagement, solubility profiles, and oxidative metabolism rates. The quantitative property divergences established below demonstrate that these compounds are not functionally interchangeable in synthetic pathways or biological screening cascades.

4-[(2,2-Difluoroethyl)amino]phenol

CF2H enhances lipophilicity and passive permeability potential

4-(Ethylamino)phenol

Lower logP may limit membrane partitioning and CNS exposure context

Hydrogen-bond profile

CF2H proton acts as non-classical H-bond donor; acidity supports backbone engagement

Non-fluorinated congener

Lacks CF2H donor; target-engagement pattern may shift significantly

Metabolic soft spot

β-carbon fluorination blocks CYP450-mediated N-dealkylation pathway

Alkyl analog

Susceptible to oxidative N-dealkylation; metabolic profile may differ substantially

4-[(2,2-Difluoroethyl)amino]phenol: Quantitative Differentiation vs. Closest Analogs


Lipophilicity: CF2H vs. CH3 Aminophenol

The computed XLogP3 for 4-[(2,2-difluoroethyl)amino]phenol is 2.4, compared to a predicted XLogP3 of approximately 1.3 for the non-fluorinated analog 4-(ethylamino)phenol [1][2]. This near-unit logP increase indicates a roughly 10-fold higher lipophilicity for the difluoroethyl derivative, which directly impacts membrane permeability potential.

Lipophilicity Δ
Class-level
XLogP3 2.4 vs 1.3
Δ ≈ +1.1 log units
Reported lipophilicity context; ~10-fold higher may support membrane permeability screening
Computed values; not measured on this scaffold
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Acidity: CF2H vs. CH3 Proton

The 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor due to the increased acidity of the CF2H proton relative to a typical alkyl CH proton [1]. While absolute pKa values for this specific compound are not published, the CF2H proton in analogous aniline systems exhibits a pKa shift of approximately -2 to -3 log units compared to the CH3 proton in an N-ethyl group, placing it in a range where hydrogen-bond donation to protein backbone carbonyls becomes energetically favorable without the full desolvation penalty of a classical hydroxyl donor.

H-bond acidity
Class-level
CF2H pKa ~26–30
vs CH3 pKa ~32–35
Δ 3–6 units
Reported hydrogen-bond donor acidity context; may enable non-classical target engagement
Class-level aniline comparison; not directly measured for this CAS
Hydrogen Bonding Bioisostere Medicinal Chemistry

Metabolic Stability: CF2H vs. CH3 N-Alkyl Group

N-dealkylation is a major oxidative metabolic pathway for N-alkyl aminophenols. The replacement of the ethyl group with a 2,2-difluoroethyl group introduces fluorine atoms at the β-carbon, which are known to block cytochrome P450-mediated N-dealkylation at that position [1]. While no direct head-to-head microsomal stability data for 4-[(2,2-difluoroethyl)amino]phenol versus 4-(ethylamino)phenol was identified, class-level precedent demonstrates that CF2H substitution at metabolically labile positions can increase in vitro half-life by 2- to 5-fold in related aniline and phenol series [2].

Metabolic stability
Class-level
2- to 5-fold increase
in vitro t1/2
Reported class-level metabolic stability context; may reduce oxidative clearance
Extrapolated from fluorinated vs. non-fluorinated N-alkyl aniline series
Metabolic Stability Oxidative Metabolism Drug Discovery

CNS Drug Space: Difluoroethyl vs. Trifluoroethyl Aminophenol

The computed topological polar surface area (TPSA) for 4-[(2,2-difluoroethyl)amino]phenol is 32.3 Ų, identical to that of the non-fluorinated analog 4-aminophenol and the trifluoroethyl analog, as TPSA is largely insensitive to fluorine substitution on the alkyl chain [1]. However, the balanced XLogP3 of 2.4 for the difluoroethyl compound lies within the optimal CNS drug space (LogP 1.5–4.5, TPSA < 60 Ų) [2], whereas the trifluoroethyl analog (predicted XLogP3 ≈ 3.0) begins to approach the upper limit of desirable lipophilicity, increasing the risk of phospholipidosis and promiscuous binding.

CNS MPO desirability
Class-level
CF2H analog MPO ~5.5
vs CF3 analog MPO ~4.8
Reported CNS MPO desirability context; difluoroethyl may align more favorably with CNS drug space
Estimated using Wager et al. scoring; TPSA identical at 32.3 Ų
Permeability CNS Drug Design Physicochemical Properties

4-[(2,2-Difluoroethyl)amino]phenol: Procurement-Driven Application Scenarios


Fragment-Based CNS Drug Discovery

The computed XLogP3 of 2.4 and TPSA of 32.3 Ų place 4-[(2,2-difluoroethyl)amino]phenol within the favorable CNS drug space [1]. Its CF2H group provides hydrogen-bond donor capacity without excessive polarity, making it suitable as a fragment hit for targets where a conventional phenol or aniline would suffer from poor permeability or high desolvation penalties [2]. Researchers should prioritize this building block over 4-(ethylamino)phenol in fragment library design when CNS penetration and target engagement via non-classical hydrogen bonds are desired.

Metal-Free Synthesis of Fluorinated Heteroarylethers

The phenol moiety of this compound can serve as a nucleophilic handle for direct incorporation into heteroarylether frameworks. Recent literature demonstrates the utility of phenols in transition metal-free coupling with gem-difluoroalkenes to generate β,β-difluorophenethyl arylethers [1]. The presence of an additional difluoroethylamino group on the phenol ring creates a dual-fluorinated intermediate, which is valuable for constructing compounds with two distinct fluorinated pharmacophoric elements. This differentiates 4-[(2,2-difluoroethyl)amino]phenol from simple 4-aminophenol in complex molecule synthesis.

Blocking Amine Oxidative Metabolism

For lead series where N-dealkylation of an aminophenol core is a primary metabolic clearance route, the 2,2-difluoroethyl group offers a metabolically resistant alternative to the ethyl group, as fluorine substitution at the β-carbon is well-established to block CYP450-mediated oxidation at that position [1][2]. Procurement of this specific building block is recommended when in vitro metabolite identification studies on the non-fluorinated lead compound identify N-dealkylation as a major soft spot.

CF2H Spectroscopic Probe for Bioconjugation

The CF2H group exhibits a characteristic 1H (triplet of triplets) and 19F NMR signature, as well as a distinct C-F stretching frequency in IR spectroscopy, which can serve as a spectroscopic probe in bioconjugation and target engagement studies [1]. 4-[(2,2-Difluoroethyl)amino]phenol can be incorporated into larger biomolecular constructs, enabling 19F NMR-based conformational or binding assays, a capability absent in the non-fluorinated 4-(ethylamino)phenol.

Application
Selection Property
Validation Focus
Fragment-based CNS drug discovery
Lipophilic H-bond donor fragment
CNS MPO desirability review
Metal-free fluorinated heteroarylether synthesis
Dual-fluorinated phenolic intermediate
Coupling reactivity and scope review
Blocking amine oxidative metabolism
Fluorine-blocked β-carbon in amine
In vitro metabolite identification studies
CF2H spectroscopic probe for bioconjugation
Distinct 19F NMR / IR signature
Bioconjugation and target engagement assay development
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